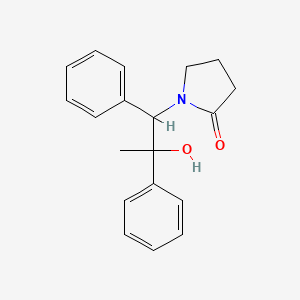
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly used as versatile synthons in organic synthesis
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Analyse Des Réactions Chimiques
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form using oxidizing agents.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxy and diphenylpropyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the hydroxy and diphenylpropyl groups.
Pyrrolidin-2,5-diones: Compounds with additional carbonyl groups at the 5-position.
Prolinol: A derivative with a hydroxyl group at the 2-position.
Propriétés
Numéro CAS |
917965-98-1 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-(2-hydroxy-1,2-diphenylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-19(22,16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)20-14-8-13-17(20)21/h2-7,9-12,18,22H,8,13-14H2,1H3 |
Clé InChI |
VDPUEGTVZTWRPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)N3CCCC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)

![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
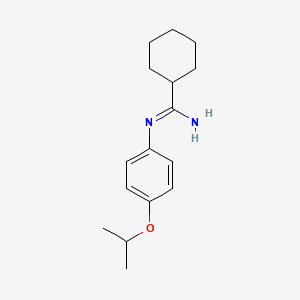
![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
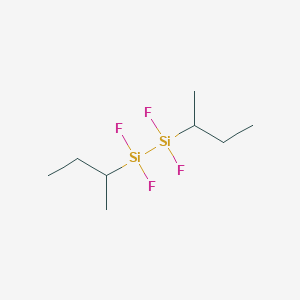
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
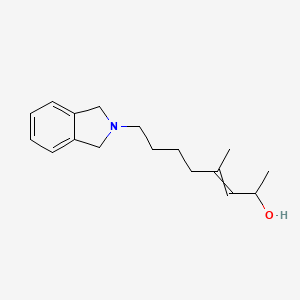
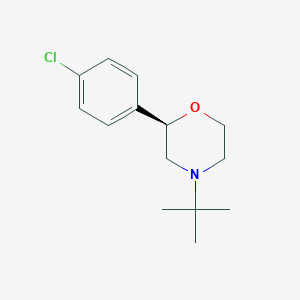
![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)
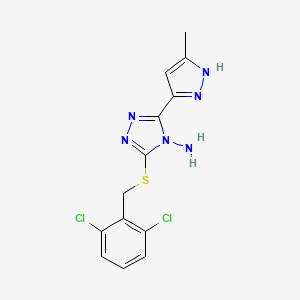
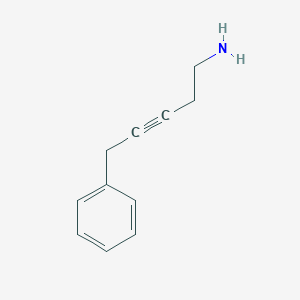
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
